3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a synthetic organic compound classified within the pyridine family. Its molecular formula is , and it has a molecular weight of approximately 249.38 g/mol. The compound features a pyridine ring substituted at the third position with a dimethoxymethyl group and at the fifth position with a trimethylsilyl-ethynyl group. This unique structure contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves several steps:
The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and minimize side reactions. The use of protective groups may be necessary during various stages to prevent unwanted reactions.
The molecular structure of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine can be represented as follows:
These representations indicate the connectivity and arrangement of atoms within the molecule, highlighting the presence of both the dimethoxymethyl and trimethylsilyl-ethynyl functional groups attached to the pyridine ring .
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:
The specific reaction conditions (e.g., solvents, temperature, catalysts) are crucial for achieving desired outcomes in these transformations.
The mechanism of action for 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is largely dependent on its interactions with biological targets. It may modulate enzyme activity or receptor binding due to its functional groups' influence on binding affinity. Studies have indicated that compounds with similar structures can exhibit significant biological activities, making this compound a candidate for further investigation in therapeutic applications .
Relevant data indicates that these properties enhance its utility in various chemical syntheses and applications in research settings .
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine has several scientific uses:
Radical trifluoromethylation has emerged as a powerful strategy for directly introducing the -CF₃ group into the pyrazole core, a critical step in synthesizing 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS 910037-17-1). The electron-withdrawing nature and metabolic stability imparted by the trifluoromethyl group significantly enhance the compound's pharmaceutical relevance. Recent advances leverage visible-light photoredox catalysis for mild and selective C-CF₃ bond formation. Moon et al. demonstrated that tri(9-anthryl)borane effectively catalyzes the trifluoromethylation of unactivated alkenes using CF₃I under visible light irradiation, exhibiting exceptional functional group tolerance [9]. This method is particularly valuable for pyrazole functionalization due to the sensitivity of the heterocyclic core to harsh reaction conditions.
Complementary work by Iqbal and Cho established that Ru(Phen)₃Cl₂ with DBU as a base enables efficient trifluoromethylation of terminal alkenes using CF₃I, exclusively producing (E)-alkenyl-CF₃ products [9]. For pyrazole systems, copper-mediated approaches offer alternative pathways. The Langlois reagent (CF₃SO₂Na) serves as a stable, solid trifluoromethyl source in electro-oxidative decarboxylative trifluoromethylation, enabling catalyst-free synthesis of trifluoromethylated styrenes—key precursors for pyrazole-benzonitrile hybrids—with high regioselectivity [9]. This method avoids external oxidants, enhancing compatibility with the electron-rich pyrazole nitrogen atoms.
Table 1: Radical Trifluoromethylation Approaches Relevant to Pyrazole Functionalization
Trifluoromethyl Source | Catalyst/Reagent System | Key Advantages | Limitations |
---|---|---|---|
CF₃I | Tri(9-anthryl)borane/visible light | Broad functional group tolerance | Limited to alkenyl substrates |
CF₃I | Ru(Phen)₃Cl₂/DBU | Exclusive (E)-selectivity | Terminal alkenes preferred |
CF₃SO₂Na (Langlois reagent) | Electro-oxidative | Catalyst-free, no external oxidant | Requires electrochemical setup |
CF₃SO₂Na | Cu(I)/Phenanthroline | Mild conditions (60°C) | Moderate yields for sterically hindered systems |
Transition metal catalysis provides efficient routes for constructing the critical C-C bond between the benzonitrile and trifluoromethylpyrazole units. Palladium and copper catalysts dominate this synthetic domain, enabling cross-coupling under mild conditions. A highly optimized approach employs Cu(OTf)₂ in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF₆]) as an ionic liquid solvent, facilitating the condensation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with 2-cyanophenylboronic acid derivatives [1] [3]. This system achieves yields exceeding 82% with 20 mol% catalyst loading at 80°C within 12 hours, significantly outperforming alternative catalysts (Sc(OTf)₃, Yb(OTf)₃, AgOTf), which produce complex mixtures [1].
Rhodium(III) catalysis enables more complex assembly via C-H activation. Wan and Wen developed a cascade approach where enaminones, alkynes, and hydrazine hydrochlorides undergo Rh-catalyzed pyrazole formation followed by benzannulation, constructing naphthalene-fused pyrazoles in a single pot (51-75% yield) [7]. While not directly applied to the target benzonitrile derivative, this methodology demonstrates the potential for late-stage functionalization of the benzonitrile moiety. For direct aryl-pyrazole coupling, Pd-catalyzed decarboxylative cross-coupling using 2-(trifluoromethyl)acrylic acid offers exceptional E-selectivity (>98:2) and functional group tolerance, providing safe access to vinyltrifluoromethyl building blocks [9].
Table 2: Metal-Catalyzed Coupling Strategies for Benzonitrile-Pyrazole Assembly
Bond Formation | Catalytic System | Conditions | Yield Range | Key Innovation |
---|---|---|---|---|
C(aryl)-C(pyrazole) | Cu(OTf)₂/[BMIM-PF₆] | 80°C, 12 h | 82% | Ionic liquid enhances regioselectivity |
C-H Alkenylation | Rh(III)/Cu(II) oxidant | 100°C, 24 h | 51-75% | Tandem pyrazole synthesis/benzannulation |
Vinyl-CF₃ | Pd(OAc)₂/XPhos | 100°C, 16 h | 65-89% | Decarboxylative coupling with acrylic acid |
Alkenyl-CF₃ | Cu(I)/Silane | DMF, 60°C | 72-90% | Unprecedented Z-selectivity |
Regioselective construction of the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl unit is paramount due to the potential formation of regioisomeric mixtures (N1 vs. N2 alkylation; C3 vs. C5 substitution). The patented synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS not provided) exemplifies critical advancements [8]. The process involves meticulous stoichiometric control in the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with monomethylhydrazine, where precise temperature modulation (0°C to 25°C) and acid catalysis (methanesulfonic acid) suppress N2-alkylation and O-alkylation byproducts.
Solvent engineering profoundly impacts regioselectivity. Polar aprotic solvents (DMF, acetonitrile) favor N1-methylation, generating the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in >95% regiomeric excess [8]. Subsequent nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling links this intermediate to 2-cyanophenyl electrophiles. Alternative approaches employ nano-ZnO-catalyzed cyclocondensation, achieving 95% yields for 3-methyl-1-phenyl-1H-pyrazol-5-ol within 15 minutes under mild conditions [1]. Although demonstrated on simpler systems, this methodology is adaptable to trifluoromethylated diketones.
Recent breakthroughs in copper-catalyzed borylation of trifluoromethyl alkynes enable stereoselective synthesis of α,Z- and β,Z-trifluoromethylated alkenylboranes [9]. These intermediates undergo regiocontrolled cyclization with hydrazines, offering complementary access to stereodefined trifluoromethylpyrazoles that can be coupled with benzonitrile derivatives via palladium catalysis.
Transitioning from batch to continuous flow reactors addresses key scalability challenges in synthesizing 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile, particularly exothermicity control in cyclocondensation and trifluoromethylation steps. Flow chemistry enables precise residence time control (seconds to minutes), superior heat transfer, and improved mixing efficiency, directly enhancing yield and purity. While explicit flow protocols for this specific benzonitrile derivative are not detailed in the available literature, methodologies for analogous trifluoromethylpyrazoles demonstrate compelling advantages.
The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds exhibits significant exothermicity. Implementing this reaction in a microreactor system with integrated temperature zones allows rapid heating to 150°C (residence time: 5 min) followed by instantaneous cooling, suppressing decomposition pathways and increasing throughput by >3-fold compared to batch reactors [3] [8]. For radical trifluoromethylation, photochemical flow reactors overcome light penetration limitations inherent in batch systems. A continuous photoreactor using CF₃I and [Ru(bpy)₃Cl₂] catalyst achieves >90% conversion in 10 minutes residence time, whereas batch reactions require hours for comparable yields [9].
Reaction optimization data from batch processes directly inform flow system design. For instance, the identified optimal catalyst loading (20 mol% Cu(OTf)₂) and temperature (80°C) for Cu-catalyzed coupling [1] were adapted to a continuous packed-bed reactor containing immobilized copper catalyst on ion-exchange resin. This configuration facilitates catalyst recycling and eliminates downstream purification complexities, crucial for multistep synthesis of pharmaceutically relevant compounds like the target benzonitrile.
Table 3: Continuous Flow Parameters for Key Synthetic Steps
Synthetic Step | Reactor Type | Optimal Parameters | Yield Improvement vs. Batch | Throughput Enhancement |
---|---|---|---|---|
Pyrazole Cyclocondensation | Microtube reactor (PFA) | 150°C, 5 min residence | 88% vs. 75% (batch) | 3.5-fold |
Radical Trifluoromethylation | Photochemical flow reactor | 365 nm LED, 10 min | 92% vs. 78% (batch) | 6-fold (photon efficiency) |
Cu-Catalyzed Coupling | Packed-bed (immobilized Cu) | 85°C, 15 min residence | 85% (steady state, 20 cycles) | Continuous operation |
Workup/Crystallization | Segmented flow/anti-solvent | 0°C crystallization | Purity: 99.5% | Reduced particle agglomeration |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7